molecular formula C19H21N3O2S2 B2994195 N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252988-63-8

N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2994195
CAS No.: 1252988-63-8
M. Wt: 387.52
InChI Key: GKNOGVJITVDYEK-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a central thieno[3,2-d]pyrimidin-4-one scaffold substituted with a propyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-ethylphenyl group. This structural motif is common in bioactive molecules targeting enzymes and receptors, particularly due to the thienopyrimidinone core’s ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-3-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-8-6-5-7-13(14)4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNOGVJITVDYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the propyl group and the formation of the sulfanylacetamide moiety. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility: The target compound can likely be synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with thienopyrimidinone thiols, as demonstrated for similar structures (yields ~76–85%) .
  • Crystallographic Data: SHELX software has been widely used to refine thienopyrimidinone derivatives, confirming planar geometries and intramolecular hydrogen bonds that stabilize bioactive conformations .
  • SAR Trends :
    • Phenyl Substituents : Bulky alkyl groups (e.g., ethyl, butyl) improve membrane permeability but may reduce solubility .
    • Core Modifications : Propyl groups at position 3 enhance metabolic stability compared to methyl or phenyl substituents .

Biological Activity

N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including anti-cancer, anti-inflammatory, and enzyme inhibition activities.

  • Molecular Formula : C19H21N3O2S2
  • Molecular Weight : 387.5 g/mol
  • CAS Number : 1260942-72-0

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to thieno[3,2-d]pyrimidines. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin and 5-Fluorouracil in assays involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Cell LineIC50 Value (µM)Reference
MCF-75.85
A5494.53

These values indicate that N-(2-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a strong inhibitory effect on cell proliferation.

2. Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various assays that measure cytokine levels and other inflammatory markers.

  • Cytokine Inhibition : The compound was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.

3. Enzyme Inhibition

Inhibition of key enzymes involved in cancer progression and inflammation has been a focus of research:

  • Cholinesterase Inhibition : Similar compounds have shown promise as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases. While specific data for N-(2-ethylphenyl)-2-{(4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is limited, related structures have demonstrated IC50 values ranging from 13.62 nM to 33.00 nM against acetylcholinesterase (AChE) .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on MCF-7 Cell Line : A study reported that derivatives of thieno[3,2-d]pyrimidines showed significant growth inhibition in MCF-7 cells with IC50 values below 10 µM, indicating their potential as anticancer agents .
  • Inflammation Model : In an experimental model of inflammation using murine macrophages, the compound reduced the production of pro-inflammatory cytokines by over 70%, demonstrating its effectiveness in modulating inflammatory responses .

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